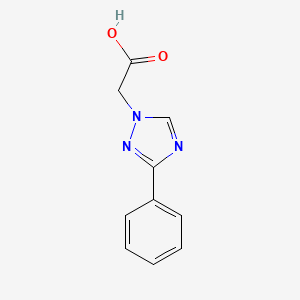

2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid

説明

“2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . These scaffolds can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” and its derivatives was established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” include efficient construction of the triazole ring under flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” and its derivatives can be characterized by various spectroscopic techniques . For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups .科学的研究の応用

Anticancer Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .

- Method : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

- Field : Pharmaceutical Chemistry

- Application : 1,2,3-triazoles have found broad applications in drug discovery .

- Method : Various synthetic approaches for the synthesis of 1,2,3-triazoles have been developed, especially the popular click chemistry approach .

- Results : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole, and β-lactum antibiotic tazobactam .

Antifungal Agents

- Field : Pharmaceutical Chemistry

- Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole which are used as antifungal agents .

- Method : These drugs are usually administered orally or intravenously .

- Results : These drugs have been effective in treating a variety of fungal infections .

Antiviral Agents

- Field : Medicinal Chemistry

- Application : Ribavirin, a drug with a 1,2,4-triazole core, is used as an antiviral agent .

- Method : Ribavirin is administered orally or by inhalation .

- Results : Ribavirin has been used effectively to treat a variety of viral infections .

Antidepressant Agents

- Field : Psychopharmacology

- Application : Trazodone, a drug with a 1,2,4-triazole core, is used as an antidepressant .

- Method : Trazodone is usually administered orally .

- Results : Trazodone has been effective in treating depression .

Antitumor Agents

- Field : Oncology

- Application : Letrozole and anastrozole, drugs with a 1,2,4-triazole core, are used as antitumor agents .

- Method : These drugs are usually administered orally .

- Results : Letrozole and anastrozole have been effective in treating certain types of breast cancer .

Antimigraine Agents

- Field : Neuropharmacology

- Application : Rizatriptan, a drug with a 1,2,4-triazole core, is used as an antimigraine agent .

- Method : Rizatriptan is usually administered orally .

- Results : Rizatriptan has been effective in treating migraines .

Anxiolytic Agents

- Field : Psychopharmacology

- Application : Alprazolam, a drug with a 1,2,4-triazole core, is used as an anxiolytic .

- Method : Alprazolam is usually administered orally .

- Results : Alprazolam has been effective in treating anxiety disorders .

Antimicrobial Agents

- Field : Microbiology

- Application : The derivatives of 1,2,4-triazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Method : These drugs are usually administered orally or topically .

- Results : These drugs have been effective in treating a variety of microbial infections .

Antioxidant Agents

- Field : Biochemistry

- Application : 1,2,4-triazole derivatives have been studied for their antioxidant potential .

- Method : These compounds are usually administered orally .

- Results : These compounds have shown potential in reducing or eliminating free radicals, thus protecting cells against oxidative injury .

Safety And Hazards

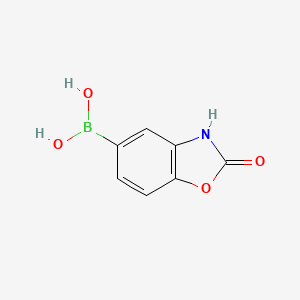

特性

IUPAC Name |

2-(3-phenyl-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9(15)6-13-7-11-10(12-13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAAPOMKCDXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)

![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)

![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)

![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)